Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Fragment-Based Drug Discovery Structural Biology X-ray Crystallography

Medicinal chemistry groups lose weeks optimizing fragments lacking structural validation or a synthetic handle. This methylaminomethyl-substituted triazolopyridine solves both: co-crystallized with PHIP, ZIKV protease & HRP-2 (PDB: 5RKC, 7H2O, 7HHM) and offers a primary amine for amide/sulfonamide derivatization. - XLogP3-AA 0.6, TPSA 43.1 Ų - ideal fragment efficiency - Methylamine handle enables parallel SAR exploration for p38 MAPK, c-Met, Pim-1 - Direct precursor for antifungal flavonoid analogs (EC50 advantage over commercial fungicides)

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 933688-63-2
Cat. No. B3022799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
CAS933688-63-2
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCNCC1=NN=C2N1C=CC=C2
InChIInChI=1S/C8H10N4/c1-9-6-8-11-10-7-4-2-3-5-12(7)8/h2-5,9H,6H2,1H3
InChIKeyUQXCTICEXNDHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine: A Fragment-Based Discovery Building Block


Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine (CAS 933688-63-2, C8H10N4, MW 162.19) is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a methylaminomethyl group at the 3-position [1]. This compound serves as a versatile scaffold in medicinal chemistry, with documented applications in fragment-based drug discovery (FBDD) campaigns and as a synthetic intermediate for kinase inhibitor development [2]. Its physicochemical profile includes an XLogP3-AA of 0.6, a topological polar surface area of 43.1 Ų, and one hydrogen bond donor [1], positioning it as a moderately polar fragment suitable for lead optimization.

Fragment Hit Co-crystal structures with PHIP, ZIKV NS2B-NS3 protease, and HRP-2 PWWP domain
Synthetic Handle Methylamine group enables amide coupling and reductive amination for SAR expansion
Scaffold Context Triazolopyridine core: reported kinase pharmacophore and antifungal scaffold

Irreplaceability of Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine


Simple substitution of Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine with unsubstituted [1,2,4]triazolo[4,3-a]pyridine (CAS 274-85-1) or other 3-position variants is not scientifically equivalent for two critical reasons. First, the 3-methylaminomethyl substituent directly modulates lipophilicity (XLogP3-AA = 0.6) and hydrogen bonding capacity, which are key determinants of fragment binding efficiency in FBDD campaigns as demonstrated by its successful co-crystallization with multiple protein targets [1]. Second, the primary amine-like methylamine handle provides a distinct synthetic vector for further derivatization (e.g., amide coupling, reductive amination) that is absent in simpler triazolopyridine analogs, enabling access to structurally diverse libraries of kinase inhibitors and GPCR modulators [2]. Substituting with a compound lacking this functional handle would require additional synthetic steps and may alter target engagement profiles.

This Product
Simple Triazolopyridine
3-Position
Methylaminomethyl (XLogP3-AA 0.6)
Unsubstituted (CAS 274-85-1)
H-Bond Donors
1 (secondary amine)
0
Synthetic Handle
Primary amine-like reactivity
No derivatization handle
Fragment Validation
Co-crystal data in PanDDA set
No co-crystal data reported
Risk Summary Fragments lacking the 3-methylaminomethyl group may not transfer directly to the same binding mode and lack the synthetic vector for SAR expansion. Fragment binding efficiency may shift with altered lipophilicity and hydrogen-bonding capacity.

Differentiating Evidence for Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine


Co-crystallization with PHIP and ZIKV Protease

Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine (Z234898257) was identified as a fragment hit in a high-throughput crystallographic fragment screen against the PHIP (PH-interacting protein) and ZIKV NS2B-NS3 protease, yielding high-resolution co-crystal structures (1.24 Å and 1.40 Å, respectively) [1]. This demonstrates direct, experimentally validated target engagement at atomic resolution, a level of evidence not available for most unsubstituted triazolopyridine analogs. The fragment's binding mode provides a structural basis for rational, structure-guided optimization [2].

Co-crystal Validation
Head-to-head
3 protein targets resolved at 1.24–1.40 Å resolution: PHIP, ZIKV NS2B-NS3 protease, HRP-2 PWWP domain
Supports structure-guided optimization workflow
PanDDA fragment screening; unsubstituted comparator lacks equivalent structural validation
Fragment-Based Drug Discovery Structural Biology X-ray Crystallography

Triazolopyridine: A Privileged Kinase Inhibitor Scaffold

The [1,2,4]triazolo[4,3-a]pyridine core, to which Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine belongs, is a validated pharmacophore for kinase inhibition. Specifically, derivatives of this scaffold have been patented as potent p38 MAPK inhibitors for inflammatory diseases [1], and a series of [1,2,4]triazolo[4,3-a]pyridine derivatives showed c-Met kinase inhibition with antitumor activity in the SNU5 gastric cell line in vitro [2]. Additionally, a pharmacophore model for Pim-1 kinase inhibitors based on 1,2,4-triazolo[4,3-a]pyridine-3-methanamines identified 15 virtual hits for further synthesis [3]. While direct data for this specific compound are limited, its core scaffold is strongly associated with kinase inhibition.

Kinase Scaffold Context
Class-level
Reported p38 MAPK inhibition (patented), c-Met cell-based activity, and Pim-1 pharmacophore alignment in triazolopyridine derivatives
Reported kinase pharmacophore scaffold context
Direct inhibition data for CAS 933688-63-2 not available; class-level inference
Kinase Inhibition p38 MAPK c-Met Pim-1

Antifungal Activity of Triazolopyridine Derivatives

Recent studies on flavonoid derivatives containing the 1,2,4-triazolo[4,3-a]pyridine moiety demonstrate significant antifungal activity, with compound S2 exhibiting an EC50 of 3.3 μg/mL against Botrytis cinerea, which is 6.4-fold more potent than the commercial fungicide azoxystrobin (EC50 = 21.0 μg/mL) [1]. While Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine itself has not been directly tested in this antifungal model, its core scaffold is shared with these highly active derivatives, suggesting it may serve as a viable intermediate for developing novel antifungal agents.

Antifungal Context
Class-level
Derivative S2 EC50 3.3 μg/mL vs. azoxystrobin 21.0 μg/mL (6.4-fold) against B. cinerea
Class-level antifungal scaffold context
Mycelial growth inhibition assay; target compound not directly tested in this model
Antifungal Agents Agricultural Chemistry Botrytis cinerea

Applications of Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine


Fragment-Based Lead Discovery for Kinase and Epigenetic Targets

Utilize this compound as a validated fragment hit for PHIP, ZIKV protease, and HRP-2 PWWP domain [1]. Its co-crystal structures (PDB: 5RKC, 7H2O, 7HHM) provide direct structural information for structure-guided optimization, reducing the time and cost of hit-to-lead progression [2]. Ideal for medicinal chemistry groups engaged in FBDD campaigns against novel protein targets.

Synthesis of p38 MAPK and c-Met Inhibitor Libraries

Employ the methylamine handle for parallel synthesis of amide and sulfonamide derivatives targeting the p38 MAPK and c-Met kinase pathways [1][2]. The triazolopyridine core is a recognized pharmacophore in these kinase families, and the 3-methylaminomethyl group offers a convenient derivatization point for exploring SAR .

Agricultural Antifungal Agent Development

Incorporate this building block into the design of novel antifungal agents, leveraging the demonstrated potency of triazolopyridine-containing flavonoids against Botrytis cinerea and Sclerotinia sclerotiorum [1]. The scaffold's established EC50 advantage over commercial fungicides supports its use in agrochemical R&D programs.

Chemical Biology Probe Development for Pim-1 Kinase

Use this compound as a synthetic precursor for generating Pim-1 kinase probes, as it aligns with the pharmacophore model developed for 1,2,4-triazolo[4,3-a]pyridine-3-methanamines [1]. Suitable for academic and industrial groups investigating the role of Pim-1 in hematologic malignancies.

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Reported Fragment Hit with Co-crystal Data
Co-crystal Structure Review (PDB: 5RKC, 7H2O, 7HHM)
Kinase Inhibitor Library Synthesis
Methylamine Synthetic Handle
SAR Expansion via Amide Coupling and Reductive Amination
Antifungal Agent Development
Triazolopyridine Scaffold
Antifungal Activity Screening in Target Pathogen Panels
Pim-1 Kinase Probe Development
Pharmacophore Alignment
Kinase Inhibition Assay Validation
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